molecular formula C13H12N4S B294316 3-Ethyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Ethyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294316
M. Wt: 256.33 g/mol
InChI Key: QBWPNQRFKYFLAF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique chemical properties that make it a promising candidate for research in medicinal chemistry, nanotechnology, and material science.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound has a strong binding affinity for DNA and can induce DNA damage and cell death in cancer cells. It has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a low toxicity profile and is well-tolerated by cells. It has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique chemical properties, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound include the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on 3-Ethyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. In medicinal chemistry, further studies are needed to determine the full potential of this compound as an anticancer and antitumor agent. In nanotechnology, this compound can be used as a building block for the synthesis of new nanomaterials with unique properties. In material science, it can be used as a dopant for the synthesis of new conducting polymers. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
In conclusion, 3-Ethyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with unique chemical properties that make it a potential candidate for research in various fields. Its low toxicity profile and potential applications in medicinal chemistry, nanotechnology, and material science make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3-Ethyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-phenylvinyl hydrazine with ethyl isothiocyanate in the presence of triethylamine. The resulting compound is then subjected to cyclization with sodium ethoxide to form the final product. This method has been optimized for high yield and purity and has been widely used in the synthesis of this compound.

Scientific Research Applications

The unique chemical structure of 3-Ethyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has made it a promising candidate for research in various fields. In medicinal chemistry, this compound has been shown to have potential as an anticancer and antitumor agent. In nanotechnology, it has been used as a building block for the synthesis of nanomaterials. In material science, it has been used as a dopant for the synthesis of conducting polymers.

properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

3-ethyl-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12N4S/c1-2-11-14-15-13-17(11)16-12(18-13)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+

InChI Key

QBWPNQRFKYFLAF-CMDGGOBGSA-N

Isomeric SMILES

CCC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3

SMILES

CCC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3

Origin of Product

United States

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